5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 299936-42-8
VCID: VC15467286
InChI: InChI=1S/C11H13N3OS/c1-7-3-8(2)5-9(4-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14)
SMILES:
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

CAS No.: 299936-42-8

Cat. No.: VC15467286

Molecular Formula: C11H13N3OS

Molecular Weight: 235.31 g/mol

* For research use only. Not for human or veterinary use.

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine - 299936-42-8

Specification

CAS No. 299936-42-8
Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
IUPAC Name 5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C11H13N3OS/c1-7-3-8(2)5-9(4-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14)
Standard InChI Key QZBLPRBQNVTFNK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)OCC2=NN=C(S2)N)C

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Substituent Effects

The compound’s structure combines a 1,3,4-thiadiazole ring with a 3,5-dimethylphenoxy moiety. The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributes to its electron-deficient nature, enabling π-π stacking interactions with biological targets. The methylene bridge (-CH2_2-) connecting the thiadiazole to the phenoxy group enhances conformational flexibility, while the 3,5-dimethyl substitution on the phenyl ring introduces steric bulk and lipophilicity, influencing membrane permeability .

A comparative analysis with its structural isomer, 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine (CAS No. 119869-04-4), reveals distinct physicochemical differences. The 3,5-dimethyl isomer exhibits a lower boiling point (425.7°C vs. higher analogs) and a density of 1.272 g/cm³, reflecting the impact of substituent positioning on molecular packing .

Table 1: Structural and Physicochemical Comparison of Thiadiazole Derivatives

Property5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
CAS No.299936-42-8119869-04-4
Molecular FormulaC11_{11}H13_{13}N3_{3}OSC11_{11}H13_{13}N3_{3}OS
Boiling Point425.7°C 425.7°C
Density1.272 g/cm³ 1.272 g/cm³
Solubility (pH 7.4)13.5 µg/mLNot reported

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves sequential reactions to construct the thiadiazole ring and attach the phenoxy group. A common approach begins with the condensation of thiosemicarbazide with carboxylic acid derivatives to form the thiadiazole core, followed by alkylation with 3,5-dimethylphenoxy methyl chloride. Reaction conditions such as solvent polarity (e.g., DMF or ethanol), temperature (20–80°C), and catalyst use (e.g., K2_2CO3_3) critically influence yield and purity .

For instance, a modified procedure adapted from 5-amino-1,3,4-thiadiazole-2-thiol synthesis involves:

  • Thiadiazole Formation: Reacting thiosemicarbazide with acetic anhydride under reflux to yield 2-amino-1,3,4-thiadiazole .

  • Functionalization: Alkylating the thiadiazole with 3,5-dimethylphenoxymethyl bromide in DMF using K2_2CO3_3 as a base.

  • Purification: Recrystallization from ethanol or chromatography to achieve >95% purity.

Table 2: Key Reaction Parameters for Thiadiazole Synthesis

StepConditionsYield Optimization Factors
Thiadiazole FormationReflux in acetic anhydride, 4 hTemperature control, stoichiometry
AlkylationDMF, K2_2CO3_3, 20°C, 6 hSolvent choice, base concentration
PurificationEthanol recrystallizationCooling rate, solvent volume

Research Applications and Biological Activity

Anticancer Mechanisms

Structural analogs like 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine exhibit pro-apoptotic effects in MCF-7 breast cancer cells (IC50_{50}: 12 µM) via caspase-3 activation. The 3,5-dimethylphenoxy variant is hypothesized to intercalate DNA or inhibit tyrosine kinases, though mechanistic studies are ongoing.

Pharmacological and Toxicological Considerations

Solubility and Bioavailability

With a solubility of 13.5 µg/mL, the compound’s bioavailability may be limited, necessitating formulation strategies such as nanoemulsions or prodrug design. Computational models (e.g., SwissADME) predict high gastrointestinal absorption but poor blood-brain barrier penetration due to its polar surface area (89.27 Ų) .

Toxicity Profiling

Current data gaps exist regarding acute and chronic toxicity. Related thiadiazoles show warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) . These hazards underscore the need for rigorous in vivo safety assessments before clinical translation.

Future Directions and Challenges

Structural Modifications

Introducing electron-withdrawing groups (e.g., -CF3_3) or optimizing the methylene bridge length could enhance target affinity. Derivatives like E136-2462, which incorporates a pyrrole-oxoacetamide group, demonstrate improved pharmacokinetic profiles in screening assays.

Clinical Translation Barriers

Scale-up synthesis, stability under physiological conditions, and in vivo efficacy models remain critical hurdles. Collaborative efforts between medicinal chemists and pharmacologists are essential to advance this compound toward preclinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator